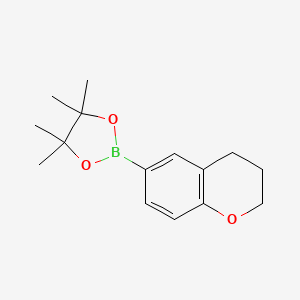

2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-dihydro-2H-chromen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-7-8-13-11(10-12)6-5-9-17-13/h7-8,10H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSHAELUPJMEBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656420 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002727-88-9 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002727-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

An In-Depth Technical Guide to 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction

This compound is a heterocyclic organoboron compound of significant interest in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. As a stable, versatile, and efficient coupling partner, it serves as a critical building block for introducing the chroman scaffold into more complex molecular architectures. The chroman moiety itself is a privileged structure found in a variety of biologically active compounds, including antioxidants and anticancer agents[1].

This guide provides a comprehensive overview of the essential physical and chemical properties of this reagent. It is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of its characteristics to effectively leverage its synthetic potential. We will delve into its structural attributes, reactivity—with a focus on its role in palladium-catalyzed cross-coupling reactions—a representative synthesis, and critical safety considerations.

Compound Identification and Core Properties

Precise identification is the cornerstone of chemical research and development. The fundamental identifiers and physicochemical properties of this compound are summarized below. The pinacol ester group provides significant stability compared to the corresponding boronic acid, reducing the propensity for self-condensation (trimerization) and simplifying handling and storage.

| Property | Value | Source |

| CAS Number | 1002727-88-9 | [2][3][4] |

| Molecular Formula | C₁₅H₂₁BO₃ | [2][3][4] |

| Molecular Weight | 260.14 g/mol | [2][3] |

| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromane | [2] |

| Synonyms | 2-(3,4-dihydro-2H-chromen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [4] |

| Appearance | Light cream powder or solid | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Boiling Point | 373.5 ± 31.0 °C at 760 mmHg | [4] |

| Flash Point | 179.7 ± 24.8 °C | [4] |

| Purity | Typically ≥95-97% | [4][5] |

Synthesis and Spectroscopic Characterization

The synthesis of aryl boronate esters is a well-established field. A common and robust method involves the palladium-catalyzed cross-coupling of a suitable aryl halide or triflate with a boron source. For this compound, a typical synthesis starts from 6-iodochroman and bis(pinacolato)diboron.

General Synthetic Workflow

The Miyaura borylation reaction is the preferred industrial and laboratory-scale method. The choice of a palladium catalyst, specifically one bearing a dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand, is critical. This ligand provides the necessary electron-richness and steric bulk to facilitate the catalytic cycle efficiently, minimizing side reactions. Potassium acetate serves as a mild base, which is crucial for the transmetalation step without promoting hydrolysis of the desired boronate ester product.

Spectroscopic Data

Structural confirmation is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific spectra for this exact compound require direct experimental acquisition, characteristic signals can be predicted based on its structure.

-

¹H NMR: Will show characteristic peaks for the aromatic protons on the chroman ring, triplet signals for the two methylene groups (-CH₂CH₂O-), a singlet for the twelve equivalent methyl protons of the pinacol group, and signals for the benzylic protons.

-

¹³C NMR: Will display signals for the aromatic carbons, the aliphatic carbons of the chroman ring, the quaternary carbons of the pinacol group, and a characteristic signal for the carbon atom directly bonded to boron.

-

MS (ESI): The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ or other adducts.

Authoritative spectral data for this compound can be found in chemical supplier databases.[6]

Chemical Properties and Reactivity: The Suzuki-Miyaura Coupling

The primary utility of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals.[7]

The reaction's success hinges on a palladium catalyst, a base, and a suitable organic halide or triflate coupling partner. The boronate ester's stability to air and moisture, combined with the mild reaction conditions and high functional group tolerance of the Suzuki coupling, makes this an exceptionally robust synthetic tool.[7][8]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism is a well-understood catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The base activates the organoboron compound, forming a borate complex. This complex then transfers its organic group (the chroman moiety) to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Sources

- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1002727-88-9 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS 1002727-88-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman, 97%(1002727-88-9) 1H NMR [m.chemicalbook.com]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-Depth Technical Guide to 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Characterization, and Application in Cross-Coupling Reactions

This guide provides a comprehensive technical overview of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable building block in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the core aspects of its chemical structure, synthesis, and strategic applications, with a focus on empowering laboratory innovation.

Introduction: The Strategic Value of the Chroman Boronate Ester

This compound, a pinacol boronate ester derivative of the chroman scaffold, has emerged as a significant intermediate in medicinal chemistry and materials science. The chroman moiety is a privileged structure found in a wide array of biologically active compounds, including antioxidants, anti-cancer agents, and neuroprotective agents[1]. The incorporation of a boronic ester at the 6-position provides a versatile handle for the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the facile introduction of the chroman core into complex molecular architectures, a critical step in the synthesis of novel therapeutic agents and functional materials[2][3].

The pinacol ester form offers enhanced stability compared to the corresponding boronic acid, rendering it more amenable to purification and long-term storage, a crucial consideration for its use as a building block in multi-step syntheses[4].

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and use in synthesis.

| Property | Value | Source |

| CAS Number | 1002727-88-9 | [5][6][7] |

| Molecular Formula | C₁₅H₂₁BO₃ | [5][7] |

| Molecular Weight | 260.14 g/mol | [4][5][8] |

| Appearance | Light cream powder or solid | [7][9] |

| Density | 1.1 ± 0.1 g/cm³ | [7][9] |

| Boiling Point | 373.5 ± 31.0 °C at 760 mmHg | [7][9] |

| Flash Point | 179.7 ± 24.8 °C | [7][9] |

Synthesis of this compound

The most common and efficient method for the synthesis of this chroman boronate ester is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the borylation of a halo-chroman precursor with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

Synthesis of the Halogenated Precursor: 6-Bromochroman

A reliable synthesis of the 6-bromochroman precursor is a prerequisite. A common method involves the bromination of chroman.

Experimental Protocol: Synthesis of 6-Bromochroman

-

Materials: Chroman, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

Dissolve chroman (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-bromochroman.

-

Miyaura Borylation of 6-Iodochroman

The following protocol details the synthesis of the title compound from 6-iodochroman. A similar procedure can be adapted for 6-bromochroman, though reaction times and catalyst loading may need optimization.

Experimental Protocol: Miyaura Borylation [10]

-

Materials: 6-Iodobenzodihydropyran (6-Iodochroman), Bis(pinacolato)diboron (B₂pin₂), Potassium acetate (KOAc), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 6-Iodobenzodihydropyran (1.0 g, 3.85 mmol) in DMF (36 mL) in a flask, add bis(pinacolato)diboron (1.22 g, 4.81 mmol) and potassium acetate (1.10 g, 11.5 mmol).

-

Degas the solution by bubbling argon through it for 5 minutes.

-

Add the PdCl₂(dppf)·CH₂Cl₂ complex (314 mg, 0.38 mmol) to the reaction mixture.

-

Degas the mixture again with argon for 5 minutes.

-

Heat the reaction mixture to 95 °C and stir for 5 hours.

-

After completion, cool the reaction to room temperature.

-

Dilute the crude reaction mixture with water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic phases and wash sequentially with water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (gradient elution with ethyl acetate/hexane) to yield this compound (840 mg, 84% yield)[10].

-

Causality Behind Experimental Choices:

-

Catalyst: PdCl₂(dppf) is a robust and commonly used catalyst for Miyaura borylation due to its high activity and stability. The dppf ligand facilitates the reductive elimination step in the catalytic cycle.

-

Base: Potassium acetate (KOAc) is a mild base that is crucial for the transmetalation step, activating the diboron reagent without promoting significant side reactions like protodeboronation.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

-

Degassing: The removal of oxygen is critical as palladium(0), the active catalytic species, is sensitive to oxidation, which would deactivate the catalyst.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This enables the formation of a C-C bond between the chroman core and various aryl or heteroaryl halides, providing access to a diverse range of complex molecules.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials: this compound, Aryl or Heteroaryl Halide (e.g., 4-bromopyridine), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Potassium Carbonate (K₂CO₃), 1,4-Dioxane, Water.

-

Procedure:

-

In a reaction vessel, combine this compound (1.2 eq), the aryl/heteroaryl halide (1.0 eq), and potassium carbonate (2.0 eq).

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

-

Self-Validating System in Suzuki-Miyaura Coupling:

The success of a Suzuki-Miyaura coupling is contingent on the careful control of several parameters. The choice of catalyst, ligand, base, and solvent system is interdependent and substrate-specific. A well-designed protocol, as outlined above, incorporates a self-validating system where the progress of the reaction can be monitored by standard analytical techniques (TLC, LC-MS). The disappearance of starting materials and the appearance of the product spot/peak with a different retention factor/time validates the reaction's progression. Complete consumption of the limiting reagent indicates a successful reaction, and the yield can be quantified after purification.

Conclusion

This compound is a stable and versatile building block that provides a reliable entry point for the incorporation of the biologically relevant chroman scaffold into a wide range of molecular structures. The synthetic route via Miyaura borylation is efficient and scalable. Its application in Suzuki-Miyaura cross-coupling reactions is a cornerstone of modern synthetic strategies, particularly in the field of drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their synthetic endeavors.

References

-

Shaikh, J., et al. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1031. [Link]

-

Hooshmand, S. E., Heidari, B., Sedghi, R., & Varma, R. S. (2019). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 21(3), 381-405. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

A. J. Burke, et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807. [Link]

-

Home Sunshine Pharma. This compound CAS 1002727-88-9. [Link]

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

2A Biotech. This compound. [Link]

-

Oriental Journal of Chemistry. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 39(4). [Link]

-

Al-Tel, T. H. (2019). Suzuki–Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo. Zenodo. [Link]

-

Paciorek, J. (2014). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. Masaryk University. [Link]

-

Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485-500. [Link]

-

Royal Society of Chemistry. (2011). Infrared and Raman spectra of the reference compounds Table 2. The Royal Society of Chemistry. [Link]

-

Farmacia Journal. (2012). Spectral UV and IR Determinations of new xanthine derivatives. Farmacia Journal, 60(6). [Link]

-

Society for Applied Spectroscopy. (2010). Spectra–Structure Correlations: Polymer Spectra. Society for Applied Spectroscopy. [Link]

-

Der Pharma Chemica. (2016). Vibrational spectroscopic (FT-IR, FT-Raman), NMR and electronic structure calculations of metaxalone. Der Pharma Chemica, 8(19), 1-13. [Link]

-

National Center for Biotechnology Information. (2015). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2024). Electronic Supporting Information (ESI). The Royal Society of Chemistry. [Link]

-

M. J. Hesse, et al. (2012). Supporting Information. MPG.PuRe. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Springer. (2005). 5 Combination of 1H and 13C NMR Spectroscopy. Springer. [Link]

Sources

- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 3. Discovery of cyclopropyl chromane-derived pyridopyrazine-1,6-dione γ-secretase modulators with robust central efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1002727-88-9 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. This compound | 1002727-88-9 [sigmaaldrich.com]

- 9. This compound CAS 1002727-88-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman, 97% | 1002727-88-9 [chemicalbook.com]

An In-depth Technical Guide to 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comprehensive technical overview of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key synthetic building block in modern medicinal chemistry. We will delve into its physicochemical properties, provide a detailed and validated protocol for its synthesis via Miyaura borylation, and explore its applications, with a focus on its role in facilitating the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. The inherent stability of the pinacol boronate ester, compared to its corresponding boronic acid, makes it an exceptionally valuable reagent for multi-step drug discovery programs. This document is intended to serve as a practical resource for scientists, offering not just procedural steps but also the underlying scientific rationale to ensure successful experimental outcomes.

Introduction: A Versatile Building Block for Drug Discovery

The chroman scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, including natural products and synthetic drugs. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-cancer and antiepileptic properties.[1] The strategic introduction of this moiety into novel molecular architectures is a cornerstone of many drug discovery programs.

This compound emerges as a superior reagent for this purpose. It is a pinacol boronate ester derivative of chroman, designed for use in palladium-catalyzed cross-coupling reactions. The use of the pinacol ester offers significant advantages over the more traditional boronic acid. Boronate esters, particularly pinacol esters, are generally stable, crystalline solids that are easier to handle, purify, and store over long periods.[2][3] This enhanced stability minimizes decomposition pathways like protodeboronation and oxidation, which can plague boronic acids, leading to more reliable and reproducible reaction yields.[2][4] This guide will provide the necessary framework for leveraging the unique advantages of this reagent in a research and development setting.

Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's physical properties are fundamental to its effective use. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1002727-88-9 | [5][6][7] |

| Molecular Formula | C₁₅H₂₁BO₃ | [5][6] |

| Molecular Weight | 260.14 g/mol | [6][8] |

| Appearance | Light cream powder or solid | |

| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromane | |

| Synonyms | 2-(3,4-dihydro-2H-chromen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Diagram: Molecular Structure

Caption: Structure of this compound.

Synthesis and Purification

The most reliable and widely used method for synthesizing aryl boronate esters is the palladium-catalyzed Miyaura borylation of an aryl halide. This approach offers high functional group tolerance and generally proceeds with excellent yields.

Recommended Synthetic Protocol: Miyaura Borylation

This protocol is adapted from established literature procedures for the synthesis of this compound from 6-iodochroman.[7]

Materials and Reagents:

-

6-Iodochroman

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium Acetate (KOAc), anhydrous

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)-CH₂Cl₂)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Procedure:

-

Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add 6-iodochroman (1.0 eq), bis(pinacolato)diboron (1.25 eq), and anhydrous potassium acetate (3.0 eq).

-

Expert Insight: The use of a flame-dried flask and maintaining an inert argon atmosphere is critical to prevent the deactivation of the palladium catalyst and hydrolysis of the boronate ester product. Potassium acetate acts as the base required for the catalytic cycle.

-

-

Solvent and Degassing: Add anhydrous DMF to the flask. Degas the resulting solution by bubbling argon through it for at least 15 minutes.

-

Expert Insight: Degassing is crucial to remove dissolved oxygen, which can oxidize the phosphine ligands on the palladium catalyst, rendering it inactive.

-

-

Catalyst Addition: To the degassed solution, add PdCl₂(dppf)-CH₂Cl₂ (0.1 eq). Degas the mixture for an additional 5 minutes.

-

Expert Insight: PdCl₂(dppf) is a robust and highly effective catalyst for this transformation, known for its thermal stability and high activity.

-

-

Reaction: Heat the reaction mixture to 95 °C and stir for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute the crude mixture with deionized water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.[7]

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.[7]

-

Expert Insight: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel, using a gradient elution system of ethyl acetate in hexane.[7] The pure fractions, identified by TLC, are combined and concentrated to yield the target product as a light cream powder or solid.[9]

Characterization:

-

¹H and ¹³C NMR: To confirm the structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

Diagram: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the title compound.

Chemical Reactivity and Stability

The Pinacol Boronate Ester Advantage

The choice between using a boronic acid or a boronate ester is a critical decision in synthetic planning.

-

Enhanced Stability: Pinacol boronate esters exhibit significantly greater stability compared to their corresponding boronic acids.[2] They are less susceptible to protodeboronation (cleavage of the C-B bond by a proton source) and oxidation, common decomposition pathways for boronic acids, especially under aqueous or non-inert conditions.[2][4] This stability translates to a longer shelf-life and greater reliability in reactions.

-

Ease of Handling: Boronate esters are often crystalline solids, making them easier to weigh and handle than the often-fluffy and hygroscopic boronic acids.[2] They are also more amenable to purification by standard silica gel chromatography.

-

Reactivity Trade-off: While boronic acids are generally more reactive and can lead to faster reaction times, this comes at the cost of stability.[2] In many protocols, the boronate ester is believed to hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the coupling reaction.[2]

Key Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms. It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The chroman ring system is a valuable pharmacophore. Its incorporation into drug candidates has been linked to various therapeutic effects. For instance, certain chroman derivatives have shown promising inhibitory effects against human breast cancer cell lines, while others have been investigated for antiepileptic activity.[1] Furthermore, the structurally related chromenone core has been identified in ligands targeting sigma receptors, which are implicated in neurological disorders like Alzheimer's disease and neuropathic pain.[10]

This compound serves as the ideal reagent to introduce this valuable scaffold into a lead compound, typically by coupling it with an appropriate aryl or heteroaryl halide.

General Protocol: Suzuki-Miyaura Coupling

This is a general procedure for using the title compound in a cross-coupling reaction.[2]

-

Setup: In a flame-dried flask under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Solvent: Add a degassed solvent system (e.g., Dioxane/Water, Toluene/Water, DMF).

-

Reaction: Stir the mixture at an elevated temperature (typically 80-110 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Work-up & Purification: After cooling to room temperature, perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, concentrate, and purify the crude product by column chromatography.

Handling, Storage, and Safety

While more stable than boronic acids, proper handling and storage of boronate esters are essential for maintaining their integrity and ensuring safety.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). This minimizes potential hydrolysis from atmospheric moisture.

-

Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Safety: All hazardous materials should be handled in accordance with established laboratory safety practices.[11] For disposal, follow institutional and local regulations for chemical waste.

Conclusion

This compound is a highly valuable and versatile reagent for synthetic organic and medicinal chemists. Its superior stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for introducing the biologically relevant chroman scaffold into complex molecules. The detailed protocols and scientific rationale provided in this guide are designed to empower researchers to effectively utilize this building block in their drug discovery and development endeavors.

References

-

This compound CAS 1002727-88-9. Home Sunshine Pharma. [Link]

-

Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

-

This compound CAS 1002727-88-9. Home Sunshine Pharma (Persian). [Link]

-

Boronic Esters - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Chemistry Stack Exchange. [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]

-

Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate. [Link]

-

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. [Link]

-

Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. National Institutes of Health (NIH). [Link]

-

Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry. [Link]

Sources

- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 1002727-88-9 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman, 97% | 1002727-88-9 [chemicalbook.com]

- 8. Dioxaborolanes | Fisher Scientific [fishersci.com]

- 9. This compound CAS 1002727-88-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

synthesis and characterization of chroman boronic esters

An In-Depth Technical Guide to the Synthesis and Characterization of Chroman Boronic Esters

Foreword: The Chroman Boronic Ester in Modern Chemistry

The chroman scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds, including Vitamin E. When functionalized with a boronic ester, the chroman unit is transformed into a versatile building block, primed for carbon-carbon bond formation through reactions like the Nobel Prize-winning Suzuki-Miyaura coupling.[1] This unique combination has garnered significant attention from researchers in medicinal chemistry and materials science, as it provides a robust pathway to complex molecular architectures.[2][3][4] Boronic acid and ester-containing molecules are now integral to drug discovery, with five such drugs approved by the FDA, including treatments for multiple myeloma.[4][5]

This guide provides an in-depth exploration of the synthesis, purification, and characterization of chroman boronic esters. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to navigate the common challenges associated with these powerful synthetic intermediates. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in your research endeavors.

Part 1: Strategic Synthesis of Chroman Boronic Esters

The introduction of a boronic ester onto a chroman framework can be achieved through several elegant strategies. The choice of method is dictated by the desired substitution pattern, available starting materials, and required stereochemical control.

Palladium-Catalyzed Domino Heck/Arylborylation

A highly efficient and diastereoselective method for synthesizing borylated chromans involves a palladium-catalyzed domino reaction.[6] This intramolecular process combines a Heck reaction with an arylborylation, constructing the chroman ring and installing the boronic ester in a single, stereocontrolled operation.

Mechanistic Rationale: The catalytic cycle is a testament to the power of palladium catalysis. It begins with the oxidative addition of the palladium(0) catalyst to an aryl iodide precursor. This is followed by an intramolecular carbopalladation onto a pendant alkene, which forms the core chroman structure and generates an alkylpalladium(II) intermediate. Crucially, this step proceeds with high diastereoselectivity. The cycle concludes with a reaction involving bis(pinacolato)diboron (B₂pin₂), which transfers the boronic ester group to the chroman scaffold and regenerates the palladium(0) catalyst.[6]

Caption: Catalytic Cycle for Domino Heck/Arylborylation.

Exemplary Protocol: Diastereoselective Synthesis of a Borylated Chroman [6]

-

To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl iodide substrate (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), and potassium acetate (KOAc, 1.5 equiv).

-

Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the reagents.

-

Add the palladium catalyst, such as Pd₂(dba)₃ (1-4 mol%).

-

Seal the flask and heat the reaction mixture to 80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4 hours.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (see Part 2 for specialized techniques).

Iridium-Catalyzed C-H Borylation

For chromans with available aromatic C-H bonds, direct C-H borylation offers a powerful and atom-economical synthetic route.[7] This method avoids the need for pre-functionalized starting materials like halides or triflates. Iridium catalysts, often in conjunction with bipyridine-based ligands, are particularly effective for this transformation.[8]

Causality of Regioselectivity: The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric effects.[7] The bulky iridium-boryl complex preferentially activates the most accessible C-H bond, which is typically remote from existing substituents. This provides a predictable method for functionalizing the aromatic portion of the chroman ring.[7]

Part 2: The Critical Art of Purification

The purification of boronic esters is notoriously challenging and a frequent source of frustration for researchers. The primary culprits are the compound's susceptibility to hydrolysis and its interaction with standard silica gel.[9]

Understanding the Challenge: The Silica Gel Interaction

Standard silica gel is decorated with acidic silanol groups (Si-OH). The boron atom in a boronic ester is Lewis acidic due to its vacant p-orbital.[7][10] This leads to two major problems during chromatography:

-

Strong Adsorption: A strong Lewis acid-base interaction between the boron atom and the silanol groups can cause the product to irreversibly bind to the column, leading to significant yield loss.[9]

-

Hydrolysis: The acidic surface of the silica gel, combined with trace water in the eluent, can catalyze the hydrolysis of the pinacol ester back to the more polar boronic acid.[9] The resulting boronic acid will then remain at the baseline, further reducing the isolated yield.

Field-Proven Purification Protocols

To overcome these challenges, the silica gel's activity must be attenuated, or an alternative stationary phase must be used.

Protocol 1: Deactivation of Silica Gel with Triethylamine

-

Prepare a slurry of silica gel in the desired non-polar eluent (e.g., hexane/ethyl acetate mixture).

-

Add a small amount of a non-nucleophilic base, such as triethylamine (NEt₃), typically 0.5-1% v/v of the total solvent volume.[9]

-

Stir the slurry for 15-20 minutes to allow the triethylamine to cap the acidic silanol groups.

-

Pack the column with the treated silica and run the chromatography as usual.

Protocol 2: Boric Acid Impregnated Silica Gel A highly effective method involves impregnating the silica gel with boric acid, which has been shown to suppress the undesired over-adsorption of pinacol esters.[11] This allows for successful purification with improved recovery.

Protocol 3: Using an Alternative Stationary Phase For many chroman boronic esters, particularly those with lower polarity, neutral alumina is an excellent alternative to silica gel.[12] Its less acidic nature minimizes both adsorption and hydrolysis, often allowing the product to elute cleanly.

| Purification Strategy | Mechanism of Action | Advantages | Considerations |

| Base (NEt₃) Treatment | Caps acidic silanol groups on silica.[9] | Simple to implement, uses standard silica. | May not be suitable for base-sensitive compounds. |

| Boric Acid Impregnation | Suppresses over-adsorption of the ester.[11] | Highly effective for pinacol esters, reproducible. | Requires preparation of the specialized silica. |

| Neutral Alumina | Less acidic stationary phase.[12] | Excellent for less polar esters, avoids hydrolysis. | May have different selectivity than silica. |

| Anhydrous Conditions | Prevents hydrolysis.[9] | Critical for all methods to maximize yield. | Requires rigorously dried solvents and glassware. |

Part 3: Comprehensive Characterization

Unambiguous characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized chroman boronic ester. A multi-technique approach is required for a complete and trustworthy analysis.

Caption: A Multi-Technique Characterization Approach.

NMR Spectroscopy: The Primary Tool

Nuclear Magnetic Resonance (NMR) is the cornerstone of characterization.

-

¹H and ¹³C NMR: These spectra are used to confirm the formation of the chroman backbone. The number of signals, their chemical shifts, and coupling patterns provide definitive evidence for the overall carbon-hydrogen framework.

-

¹¹B NMR: This technique is uniquely suited for analyzing boron-containing compounds.[13] The chemical shift of the boron nucleus is highly sensitive to its coordination environment.[14]

-

Tricoordinate (sp²) Boronic Esters: The desired product will exhibit a broad signal typically in the range of δ 20-35 ppm .[15]

-

Tetracoordinate (sp³) Boronates: If the ester has coordinated with a Lewis base (e.g., from a solvent or impurity) or has hydrolyzed to a boronic acid at high pH, a sharper signal will appear significantly upfield, typically in the range of δ 3-9 ppm .[13][14] The presence of a single, broad peak around 30 ppm in the ¹¹B NMR spectrum is strong evidence of a pure, intact boronic ester.

-

Mass Spectrometry: Confirming Identity

Mass spectrometry (MS) provides the molecular weight and fragmentation patterns, confirming the compound's identity.

-

Technique: Electrospray Ionization (ESI) is often the preferred method for these compounds.[16]

-

Isotopic Pattern: Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%).[17] This results in a characteristic isotopic pattern in the mass spectrum for any boron-containing fragment. The M+1 peak will be significantly smaller than what would be expected from carbon's natural abundance alone, while an M-1 peak (from the ¹⁰B isotope) will be present at roughly 20-25% the intensity of the main peak. This signature is a powerful diagnostic tool.[18]

X-ray Crystallography: The Definitive Structure

For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure. It reveals the precise three-dimensional arrangement of atoms, confirming connectivity, bond angles, and, most importantly, the relative and absolute stereochemistry of chiral centers.[19][20] This is the gold standard for structural elucidation.

Part 4: Application in Suzuki-Miyaura Cross-Coupling

The primary synthetic utility of chroman boronic esters is their role as coupling partners in the Suzuki-Miyaura reaction to form new C-C bonds.[1][21]

Mechanistic Insight: The reaction is catalyzed by a palladium complex and proceeds via a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[22] A key insight from recent studies is that boronic esters can often participate directly in the transmetalation step without prior hydrolysis to the boronic acid.[23][24] The efficiency of this step is related to the electron density of the oxygen atoms in the ester and the ability to form a key Pd-O-B linkage.[23]

Caption: The Suzuki-Miyaura Cross-Coupling Reaction.

Conclusion

Chroman boronic esters are more than mere synthetic intermediates; they are enabling tools for the rapid construction of molecular complexity. A thorough understanding of their synthesis, grounded in mechanistic principles, is the first step toward success. However, it is the mastery of the often-overlooked aspects of purification and the comprehensive application of modern analytical techniques that truly unlocks their potential. By approaching these molecules with the detailed, causality-driven strategies outlined in this guide, researchers can confidently and efficiently leverage chroman boronic esters to advance the frontiers of drug discovery and materials science.

References

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Retrieved from [Link]

-

Various Authors. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]

-

Various Authors. (2024). How to purify boronate esters? ResearchGate. Retrieved from [Link]

-

Unknown Author. (n.d.). Mass spectrometnc analysis for organic boron compounds. ResearchGate. Retrieved from [Link]

-

Cragg, R. H., Lawson, G., & Todd, J. F. J. (n.d.). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Retrieved from [Link]

-

Yoon, H., Jang, Y. J., & Lautens, M. (2016). Pd-Catalyzed Diastereoselective Synthesis of Borylated Chromans. Synfacts, 12(08), 0812. Retrieved from [Link]

-

Ward, A. F., Xu, Y., & Wolfe, J. P. (2012). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Chemical Communications, 48, 609-611. Retrieved from [Link]

-

Lin, Y.-H., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 27(21), 7486. Retrieved from [Link]

-

Kawamorita, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3368–3372. Retrieved from [Link]

-

Metola, P., Chapin, B. M., & Anslyn, E. V. (2015). 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 44-60). Royal Society of Chemistry. Retrieved from [Link]

-

White, P. B., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15009–15016. Retrieved from [Link]

-

Unknown Author. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry. Retrieved from [Link]

-

Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(14), 4959–4972. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Borylation. Wikipedia. Retrieved from [Link]

-

Ball, L. T., et al. (2014). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition, 53(26), 6644-6648. Retrieved from [Link]

-

Al-Rawashdeh, A., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Expert Opinion on Drug Delivery, 19(1), 59-75. Retrieved from [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4521–4534. Retrieved from [Link]

-

Ishiyama, T., & Miyaura, N. (2011). Transition metal catalyzed borylation of functional π-systems. Pure and Applied Chemistry, 83(3), 541-552. Retrieved from [Link]

-

Pulis, A. P., & Aggarwal, V. K. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2098), 20170038. Retrieved from [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. FAO AGRIS. Retrieved from [Link]

-

Singh, G., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(8), 759. Retrieved from [Link]

-

Unknown Author. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

-

Shapiro, I., et al. (2009). Mass Spectrometry in Boron Chemistry. In Advances in Chemistry (Vol. 32, pp. 194-205). ACS Publications. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

-

Lesnikowski, Z. J. (2016). Recent developments with boron as a platform for novel drug design. Expert Opinion on Drug Discovery, 11(7), 683-693. Retrieved from [Link]

-

Various Authors. (n.d.). Crystallographic Data for Compounds 2−4 and 6−7. ResearchGate. Retrieved from [Link]

-

Denmark, S. E. (n.d.). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. Retrieved from [Link]

-

Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

-

Al-Zoubi, R. M., & Marion, J. W. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112282. Retrieved from [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Borates Today. Retrieved from [Link]

-

AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. Retrieved from [Link]

-

Morken, J. P., et al. (2019). Diastereoselective and Enantioselective Conjunctive Cross-Coupling Enabled by Boron Ligand Design. ACS Catalysis, 9(5), 4432-4436. Retrieved from [Link]

-

Boron Molecular. (n.d.). Chroman-6-boronic acid, pinacol ester. Boron Molecular. Retrieved from [Link]

-

Das, S., et al. (2020). Practical and Scalable Synthesis of Borylated Heterocycles Using Bench-Stable Precursors of Metal-Free Lewis Pair Catalysts. The Journal of Organic Chemistry, 85(15), 9635-9647. Retrieved from [Link]

- Solomon, J. J. (1972). Chemical Ionization Mass Spectrometry of Selected Boron Compounds. Cornell University.

-

Unknown Author. (2025). The Role of Boronic Esters in Modern Organic Synthesis. Unknown Source. Retrieved from [Link]

-

Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Retrieved from [Link]

-

Unknown Author. (n.d.). X-ray molecular structure of boronate ester 30. ResearchGate. Retrieved from [Link]

-

Teator, A. J., et al. (2024). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. ChemRxiv. Retrieved from [Link]

-

Atack, T. C., & Lecker, R. M. (2016). Manganese-Catalyzed Borylation of Unactivated Alkyl Chlorides. Journal of the American Chemical Society, 138(40), 13381-13384. Retrieved from [Link]

-

911Metallurgist. (2021). Boron Crystallography. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Borylation - Wikipedia [en.wikipedia.org]

- 8. Transition metal catalyzed borylation of functional π-systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. aablocks.com [aablocks.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. books.rsc.org [books.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. m.youtube.com [m.youtube.com]

- 23. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]

An In-depth Technical Guide to 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Application, and Strategic Insights

This guide provides an in-depth technical examination of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pivotal reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural outlines to explore the underlying principles, strategic considerations, and practical applications of this versatile building block. We will delve into its synthesis, its critical role in carbon-carbon bond formation, and the rationale behind the specific experimental conditions that ensure successful and reproducible outcomes.

Core Compound Profile and Physicochemical Properties

This compound is an arylboronic acid pinacol ester. The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The boronic ester moiety, specifically the pinacol ester, renders the compound stable, crystalline, and generally less prone to the dehydration reactions that can plague free boronic acids. This enhanced stability and ease of handling make it an ideal precursor for sophisticated molecular construction, particularly in the pharmaceutical industry where robustness and scalability are paramount.

The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This allows for the precise and efficient installation of the chroman moiety onto a variety of molecular frameworks, a key step in the synthesis of novel therapeutic agents and functional materials.

Quantitative Data Summary

For ease of reference, the key physicochemical properties of the title compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₁BO₃ | [3][4] |

| Molecular Weight | 260.14 g/mol | [3][5] |

| CAS Number | 1002727-88-9 | [3][4] |

| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromane | [5] |

| Appearance | Light cream powder or solid | [4] |

| Synonyms | 2-(3,4-dihydro-2H-chromen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [4] |

| InChI Key | NDSHAELUPJMEBM-UHFFFAOYSA-N | [5] |

Synthesis Protocol: Miyaura Borylation

The most common and efficient method for preparing arylboronic esters such as this compound is the palladium-catalyzed Miyaura borylation reaction. This process involves the coupling of an aryl halide or triflate with a diboron reagent. The following protocol is a robust, self-validating system adapted from established procedures.[6]

Diagram: Synthesis Workflow

Caption: Workflow for the Miyaura borylation synthesis.

Detailed Step-by-Step Methodology

Materials:

-

6-Iodochroman (1.0 equiv)

-

Bis(pinacolato)diboron (1.2 equiv)

-

Potassium Acetate (KOAc), anhydrous (3.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)-CH₂Cl₂) (0.1 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate, Water (deionized), Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Protocol:

-

Vessel Preparation: Under an inert argon atmosphere, add 6-iodochroman (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and anhydrous potassium acetate (3.0 equiv) to a flame-dried flask containing anhydrous DMF.

-

Inerting the System: Seal the vessel and degas the solution by bubbling argon through it for 5-10 minutes. This step is critical as residual oxygen can oxidize the Pd(0) active catalyst, leading to significantly reduced yields.

-

Catalyst Introduction: Add the PdCl₂(dppf)-CH₂Cl₂ catalyst (0.1 equiv) to the reaction mixture. The dppf ligand is a robust choice that provides thermal stability and promotes the high catalytic turnover necessary for an efficient reaction.

-

Final Degassing: Degas the mixture with argon for another 5 minutes to ensure a completely inert environment.

-

Reaction Execution: Heat the reaction mixture to 95 °C and stir vigorously for 5 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).

-

Workup: Cool the mixture to room temperature. Dilute the reaction with water and extract the product into ethyl acetate (3x). The aqueous wash removes the DMF solvent and inorganic salts.

-

Purification: Combine the organic layers and wash sequentially with water and brine to remove any remaining impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Validation: Purify the resulting crude product by flash column chromatography on silica gel to afford the target compound. The final product's identity and purity must be confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, which are ubiquitous in pharmaceuticals, including advanced BRD4 inhibitors used in anti-inflammatory therapies.[2][7][8]

The reaction couples the organoboron compound with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[9] The choice of catalyst, ligand, base, and solvent is crucial and must be tailored to the specific substrates being coupled.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 equiv)

-

Aryl or Vinyl Halide/Triflate (1.0 equiv)

-

Palladium Catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine Ligand (e.g., XPhos, 2-10 mol%)

-

Base (e.g., K₃PO₄, Na₂CO₃, 3.0 equiv)

-

Solvent System (e.g., Dioxane/Water, DMF, Toluene)

Protocol:

-

Reaction Setup: In a microwave vial or Schlenk tube, combine the aryl halide (1.0 equiv), 2-(Chroman-6-yl)-...-dioxaborolane (1.2 equiv), base (3.0 equiv), palladium catalyst, and ligand.

-

Inert Atmosphere: Purge the vessel with argon for 10-15 minutes. The integrity of the catalyst system relies on the exclusion of oxygen.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The use of water often accelerates the transmetalation step by facilitating the formation of the boronate "ate" complex.[10]

-

Heating: Heat the reaction to the desired temperature (typically 80-120 °C) either conventionally or using a microwave reactor. Microwave heating can significantly reduce reaction times.

-

Monitoring and Validation: Monitor the reaction's progress by TLC or LC-MS. Upon completion, perform an aqueous workup similar to the borylation protocol.

-

Purification and Characterization: Purify the crude product via column chromatography. The final coupled product must be rigorously characterized by NMR and mass spectrometry to confirm its structure and purity.

Causality and Experimental Choices:

-

The Base: The base is not merely a spectator. It reacts with the boronic ester to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step where the organic group is transferred from boron to palladium.[10]

-

The Ligand: Ligands like XPhos or SPhos are bulky, electron-rich phosphines that stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step, thereby increasing the efficiency and scope of the reaction.[10][11]

-

The Catalyst Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective source of the active Pd(0) catalyst required to initiate the catalytic cycle.

By understanding the function of each component, researchers can troubleshoot difficult reactions and rationally select conditions to optimize the synthesis of complex target molecules, driving forward innovation in drug discovery and materials science.

References

-

This compound CAS 1002727-88-9. Home Sunshine Pharma. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Portal. [Link]

-

Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. National Institutes of Health (NIH). [Link]

-

Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. National Institutes of Health (NIH). [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health (NIH). [Link]

-

Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). [Link]

Sources

- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. This compound CAS 1002727-88-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound | 1002727-88-9 [sigmaaldrich.com]

- 6. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman, 97% | 1002727-88-9 [chemicalbook.com]

- 7. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

An In-Depth Technical Guide to the ¹H NMR Analysis of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Executive Summary

This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule, the theoretical underpinnings of its NMR spectrum, a detailed experimental protocol, and the interpretation of its characteristic spectral features. By elucidating the causality behind spectral patterns and experimental design, this whitepaper serves as an authoritative resource for the structural verification and purity assessment of this important synthetic building block.

Introduction: Molecular Structure and Analytical Significance

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. It incorporates a chroman scaffold, a privileged structure in many biologically active compounds, with a pinacol boronic ester, a versatile functional group for cross-coupling reactions such as the Suzuki-Miyaura coupling.

The precise characterization of this molecule is paramount for its effective use. ¹H NMR spectroscopy stands as the primary analytical tool for confirming its identity, structure, and purity. The technique provides detailed information about the chemical environment of each proton, enabling unambiguous assignment of the molecular framework. This guide will systematically deconstruct the ¹H NMR spectrum, correlating specific resonances to the distinct proton environments within the molecule.

For clarity, the protons of the molecule are systematically labeled as shown below. This numbering will be used for all spectral assignments.

Caption: Labeled structure of this compound.

Theoretical Principles and Spectral Prediction

The ¹H NMR spectrum is governed by the principles of chemical shift and spin-spin coupling. The chemical environment of a proton dictates its resonance frequency (chemical shift, δ), while interactions with neighboring protons cause signal splitting (coupling, J).[1]

-

Aromatic Region (δ ≈ 7.0 - 7.8 ppm): The benzene ring of the chroman moiety contains three aromatic protons (H-5, H-7, H-8). Their chemical shifts are influenced by two main factors: the electron-donating alkoxy group (-O-) of the chroman ring and the electron-withdrawing boronic ester group (-B(OR)₂).[2] The alkoxy group tends to shield protons (shift upfield), particularly at the ortho and para positions, while the boronic ester deshields them (shift downfield).[2] This interplay results in a predictable pattern.

-

H-5: Being ortho to the boronic ester, this proton is expected to be the most deshielded. It will appear as a doublet, split only by H-7 (meta-coupling).

-

H-7: This proton is ortho to the boronic ester and meta to the alkoxy group's attachment point. It will appear as a doublet of doublets, split by H-5 (meta-coupling) and H-8 (ortho-coupling).

-

H-8: Being ortho to the electron-donating oxygen, this proton is expected to be the most shielded of the aromatic protons. It will appear as a doublet, split by H-7 (ortho-coupling).

-

-

Chroman Aliphatic Region (δ ≈ 1.9 - 4.3 ppm): The heterocyclic part of the chroman contains two pairs of diastereotopic methylene protons.

-

H-4 (Ar-CH₂-CH₂-O-): These protons are adjacent to the aromatic ring and are expected to resonate around δ 2.7-2.9 ppm. They will appear as a triplet due to coupling with the H-3 protons.

-

H-3 (-CH₂-O-): These protons are adjacent to the electronegative oxygen atom, causing a significant downfield shift to approximately δ 4.1-4.3 ppm. They will also appear as a triplet, coupled to the H-4 protons.[3]

-

-

Pinacolborane Ester Region (δ ≈ 1.3 ppm): The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group has four equivalent methyl groups.[4][5] This results in a single, sharp, and highly intense signal integrating to 12 protons. This signal is a hallmark of the pinacolborane ester moiety.[6][7][8]

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~ 7.7 - 7.8 | d (doublet) | Jmeta ≈ 2-3 Hz | 1H |

| H-7 | ~ 7.5 - 7.6 | dd (doublet of doublets) | Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz | 1H |

| H-8 | ~ 6.8 - 6.9 | d (doublet) | Jortho ≈ 8-9 Hz | 1H |

| H-3 | ~ 4.1 - 4.3 | t (triplet) | J ≈ 5-6 Hz | 2H |

| H-4 | ~ 2.7 - 2.9 | t (triplet) | J ≈ 6-7 Hz | 2H |

| Pinacol Methyls | ~ 1.3 | s (singlet) | N/A | 12H |

Experimental Protocol for High-Resolution ¹H NMR

Adherence to a rigorous experimental protocol is crucial for acquiring high-quality, reproducible NMR data. This self-validating system ensures accuracy from sample preparation to data acquisition.

Materials and Equipment

-

NMR Solvent: 0.6-0.75 mL of Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[11] CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its relatively clean spectral window.

-

Equipment: High-quality 5 mm NMR tube, Pasteur pipette, sample vial.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[10][12]

-

Add approximately 0.7 mL of CDCl₃ with TMS to the vial.

-

Gently agitate or vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.[10]

-

Using a Pasteur pipette, transfer the solution into a clean NMR tube.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the sample into the spectrometer's magnet.

-

Locking: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step is critical for maintaining magnetic field stability during the experiment.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. Good shimming is indicated by a sharp, symmetrical solvent peak and is vital for achieving high resolution and accurate integrations.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate.

-

Spectral Width: Set to cover a range of approximately -1 to 10 ppm.

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

-

-

-

Data Processing:

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals. The relative integral values should correspond to the number of protons giving rise to each signal.

-

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Interpretation and Conclusion

The resulting ¹H NMR spectrum should display distinct regions corresponding to the aromatic, aliphatic chroman, and pinacol protons. The verification of the structure is achieved by confirming:

-

The presence of three distinct signals in the aromatic region with the predicted chemical shifts and coupling patterns (doublet, doublet of doublets, doublet).

-

Two triplets in the aliphatic region, with the downfield signal corresponding to the methylene group adjacent to the oxygen.

-

A prominent singlet at approximately 1.3 ppm.

-

The integration of these signals should be in the ratio of 1:1:1:2:2:12, corresponding to H-5, H-7, H-8, H-3, H-4, and the pinacol methyls, respectively.

Any significant deviation from this pattern or the presence of unassigned peaks may indicate impurities or structural isomers. Therefore, a thorough analysis of the ¹H NMR spectrum, guided by the principles outlined in this document, is an indispensable step in the quality control and utilization of this compound in research and development.

References

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. Available at: [Link]

-

NMR Spectroscopy of Benzene Derivatives. Moodle. Available at: [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

The NMR Spectra of Some Chroman Derivatives. SciSpace. Available at: [Link]

-

How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Available at: [Link]

-

Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. (2025). ACD/Labs. Available at: [Link]

-

NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. Available at: [Link]

-

NMR Sample Preparation Guide. Scribd. Available at: [Link]